molecular formula C12H23NO2 B13517622 Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate

Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate

Cat. No.: B13517622
M. Wt: 213.32 g/mol
InChI Key: HFURNOIAXYCJSU-UHFFFAOYSA-N
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Description

Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate is an organic compound with a unique structure that includes a cyclohexyl ring substituted with an amino group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate typically involves the reaction of 4,4-dimethylcyclohexanone with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent mixture of ethanol and dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate is unique due to its combination of a cyclohexyl ring, amino group, and ethyl ester group

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

ethyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate

InChI

InChI=1S/C12H23NO2/c1-4-15-10(14)9-12(13)7-5-11(2,3)6-8-12/h4-9,13H2,1-3H3

InChI Key

HFURNOIAXYCJSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC(CC1)(C)C)N

Origin of Product

United States

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